7'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one
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Overview
Description
7’-Methylspiro[cyclopropane-1,3’-indolin]-2’-one is a spirocyclic compound characterized by a unique structure where a cyclopropane ring is fused to an indoline moiety.
Preparation Methods
The synthesis of 7’-Methylspiro[cyclopropane-1,3’-indolin]-2’-one typically involves the cyclopropanation of 3-methyleneindolin-2-ones. One efficient method is the transition metal-free diastereoselective cyclopropanation using tosylhydrazone salts as a safer alternative to diazo-compounds . This method yields high purity and is advantageous due to its simplicity and safety.
Chemical Reactions Analysis
7’-Methylspiro[cyclopropane-1,3’-indolin]-2’-one undergoes various chemical reactions, including:
Oxidation: This reaction can be performed using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxindoles.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced indoline derivatives.
Scientific Research Applications
7’-Methylspiro[cyclopropane-1,3’-indolin]-2’-one has diverse applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive molecules, including potential anticancer agents.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex spirocyclic structures, which are valuable in drug discovery.
Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific physicochemical properties.
Mechanism of Action
The mechanism of action of 7’-Methylspiro[cyclopropane-1,3’-indolin]-2’-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The spirocyclic structure allows for a high degree of three-dimensionality, which can enhance binding affinity and specificity to target proteins .
Comparison with Similar Compounds
Similar compounds to 7’-Methylspiro[cyclopropane-1,3’-indolin]-2’-one include other spirocyclic oxindoles, such as spiro[indoline-3,3’-pyrrolidine]-2’-one and spiro[indoline-3,3’-piperidine]-2’-one. These compounds share the spirocyclic core but differ in the nature of the fused rings, leading to variations in their chemical reactivity and biological activity . The uniqueness of 7’-Methylspiro[cyclopropane-1,3’-indolin]-2’-one lies in its cyclopropane ring, which imparts distinct steric and electronic properties .
Properties
IUPAC Name |
7-methylspiro[1H-indole-3,1'-cyclopropane]-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-7-3-2-4-8-9(7)12-10(13)11(8)5-6-11/h2-4H,5-6H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZIJBCGJMHBFJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3(CC3)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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